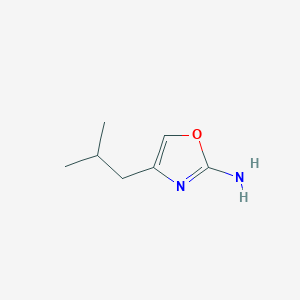

4-(2-Methylpropyl)-1,3-oxazol-2-amine

Description

Significance of the Oxazole (B20620) Core in Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. nih.gov Among these, the oxazole nucleus, a five-membered aromatic ring with one oxygen and one nitrogen atom, is a privileged scaffold that has garnered immense attention from researchers. nih.govgoogle.com The significance of the oxazole core is rooted in its versatile chemical properties and its ability to engage in various non-covalent interactions with biological macromolecules like enzymes and receptors. nih.govmorressier.comacs.org

The oxazole ring is a key structural component in numerous natural products, and its derivatives have been shown to exhibit a wide spectrum of biological activities. mdpi.com This has led to the development of oxazole-based compounds for a multitude of therapeutic applications. The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects of these derivatives. nih.gov The ongoing exploration of oxazole chemistry continues to yield novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Activity against various bacterial and fungal pathogens. | nih.govmorressier.com |

| Anticancer | Inhibition of tumor growth and proliferation of cancer cell lines. | nih.govmorressier.com |

| Anti-inflammatory | Modulation of inflammatory pathways; includes inhibition of enzymes like COX-2. | nih.govmorressier.com |

| Antitubercular | Specific activity against Mycobacterium tuberculosis. | morressier.com |

| Antiviral | Inhibition of viral replication and activity. | morressier.comresearchgate.net |

| Antidiabetic | Involvement in regulating blood glucose levels. | nih.govmorressier.com |

| Kinase Inhibition | Targeting protein kinases involved in cell signaling pathways, relevant to cancer therapy. | mdpi.com |

Evolution of Oxazole Chemistry with Emphasis on 2-Aminooxazoles

The synthesis of the oxazole ring dates back to the 19th century, with classic methods like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, being fundamental to its early development. nih.gov Over the decades, synthetic methodologies have evolved significantly, providing chemists with more efficient and versatile routes to a wide array of substituted oxazoles. organic-chemistry.org

Within the broader family of oxazoles, the 2-aminooxazole scaffold has emerged as a particularly valuable structure in medicinal chemistry. acs.org This is partly due to its role as a bioisostere of the well-studied 2-aminothiazole (B372263) nucleus, a core component of many approved drugs. acs.org Bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a key strategy in drug design to enhance potency, improve pharmacokinetic properties, or reduce toxicity. Researchers have found that replacing the sulfur atom of a 2-aminothiazole with oxygen to form a 2-aminooxazole can, in some cases, decrease lipophilicity (ClogP) and potentially reduce metabolism at the heteroatom, offering advantages for drug development. acs.org

However, the synthesis of N-substituted 2-aminooxazoles has presented challenges. The Hantzsch protocol, a highly effective method for producing substituted 2-aminothiazoles from α-haloketones and thioureas, is often inefficient for the corresponding synthesis of 2-aminooxazoles using ureas. acs.org This has spurred the development of alternative synthetic strategies, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to systematically prepare N-aryl and other substituted 2-aminooxazoles. acs.org

| Synthetic Method | Description | Applicability | References |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. | Classic method for general oxazole synthesis. | nih.gov |

| Hantzsch Synthesis Analogue | Reaction of an α-haloketone with urea (B33335) or a substituted urea. | Often shows poor yields and limited feasibility for N-substituted 2-aminooxazoles. | acs.org |

| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling of an amine with a 2-halooxazole or an amino group with a suitable aryl halide. | A versatile and systematic method for preparing N-substituted 4-aryl-2-aminooxazoles. | acs.org |

| Gold-Catalyzed Heterocyclization | Intermolecular trapping of intermediate α-oxo gold carbenes with cyanamides. | Provides access to 2-aminooxazoles functionalized at the nitrogen and C5 positions. | organic-chemistry.org |

Research Context of 4-(2-Methylpropyl)-1,3-oxazol-2-amine within 2-Aminooxazole Derivatives

While direct studies on 4-(2-Methylpropyl)-1,3-oxazol-2-amine are not prominent, its structure allows for informed speculation on its potential research context based on established principles of structure-activity relationships (SAR) and the known therapeutic targets of its chemical class. mans.edu.eg SAR studies are fundamental to medicinal chemistry, exploring how the specific arrangement and nature of functional groups on a core scaffold influence biological activity. youtube.com

The 2-aminooxazole scaffold is actively being investigated in several therapeutic areas. For instance, researchers have synthesized libraries of 2-aminooxazole derivatives as potential inhibitors of protein kinases, which are critical enzyme targets in oncology. morressier.com One study focused on developing inhibitors for STK-16, an understudied serine-threonine kinase potentially involved in cancer cell proliferation. morressier.com In another domain, 2-aminooxazoles have been synthesized and evaluated for potent antitubercular activity, demonstrating their potential as novel anti-infective agents. acs.org

In these research programs, the substituents at the C4 and C5 positions of the oxazole ring, as well as on the 2-amino group, are systematically varied to optimize target affinity and selectivity. The 4-(2-Methylpropyl) group (an isobutyl group) on the target compound represents a non-polar, aliphatic substituent. In SAR studies, varying the size, shape, and lipophilicity of such alkyl groups is a common strategy to probe the binding pocket of a target enzyme or receptor. For example, in a study on 2-aminothiazole derivatives, the introduction of a methyl group at the C4-position was found to decrease cytotoxic potency, indicating that substitution at this position is a critical determinant of activity. nih.gov

Therefore, 4-(2-Methylpropyl)-1,3-oxazol-2-amine would be a logical candidate for synthesis within a research program aimed at exploring the SAR of 2-aminooxazoles. Its synthesis would help researchers determine the effect of a moderately sized, branched alkyl group at the C4 position on the compound's activity against targets such as protein kinases or bacterial enzymes. morressier.comacs.org By comparing its biological profile to analogues with different C4-substituents (e.g., hydrogen, methyl, phenyl, or other alkyl groups), chemists can build a more complete picture of the structural requirements for optimal biological activity.

| Compound/Scaffold | Key Structural Features | Reported Research Context/Activity | References |

|---|---|---|---|

| 4-(2-Methylpropyl)-1,3-oxazol-2-amine | 2-aminooxazole core; C4-isobutyl group. | Hypothetical candidate for SAR studies in kinase inhibition or anti-infective discovery. | - |

| N,4-diphenyl-2-aminooxazole | 2-aminooxazole core; N-phenyl and C4-phenyl groups. | Synthesized as an analogue of antitubercular 2-aminothiazoles. | acs.org |

| 2-Aminothiazole Derivatives | 2-aminothiazole core; various substituents. | Broad activities including anticancer (kinase inhibition), antimicrobial, and anti-inflammatory. | nih.govnih.gov |

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | 2-aminooxazole core; C4-benzofuranyl group; N-benzylidene group. | Synthesized and evaluated for antibacterial activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)3-6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBSBIVHMSQFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 2 Methylpropyl 1,3 Oxazol 2 Amine and Analogous 2 Aminooxazoles

Established Synthetic Pathways for 2-Aminooxazole Derivatives

The construction of the 2-aminooxazole ring is a focal point in heterocyclic chemistry. Synthetic approaches have evolved from classical condensation reactions to sophisticated metal-catalyzed transformations, offering access to a wide array of substituted derivatives. These methods provide the foundation for the potential synthesis of specifically substituted compounds like 4-(2-Methylpropyl)-1,3-oxazol-2-amine.

Conventional Reaction Methodologies (e.g., α-haloketone/urea (B33335) condensations)

One of the most traditional and direct methods for synthesizing 2-aminooxazoles is the condensation reaction between an α-haloketone and urea or its derivatives. This approach, analogous to the Hantzsch thiazole (B1198619) synthesis, provides a straightforward route to 4- and/or 5-substituted 2-aminooxazoles. nih.govnih.gov The reaction typically involves the nucleophilic attack of a nitrogen atom from urea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic oxazole (B20620) ring.

For the synthesis of the target compound, 4-(2-Methylpropyl)-1,3-oxazol-2-amine , this methodology would employ 1-halo-4-methylpentan-2-one as the α-haloketone precursor, which would be condensed with urea.

A specific example of this method is the synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine, which is achieved by refluxing 2-bromoacetylbenzofuran and urea in ethanol (B145695). ijrpc.com The reaction mixture is cooled and neutralized to precipitate the product. ijrpc.com Microwave-assisted synthesis on a solid support like alumina (B75360) has also been reported as a clean and efficient variation of this method for reacting phenacyl bromides with urea derivatives. nih.gov

| α-Haloketone | Amine Source | Conditions | Product | Yield |

|---|---|---|---|---|

| α-bromo-4′-methylacetophenone | Urea | 120 °C, 15 min, MW | 4-(p-tolyl)oxazol-2-amine | ~50% nih.gov |

| 2-bromoacetylbenzofuran | Urea | Reflux in ethanol, 2 hrs | 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine | Not specified ijrpc.com |

| Phenacyl bromides | Urea derivatives | Microwave, Alumina support | 2-Amino-4-aryloxazoles | Not specified nih.gov |

Cycloisomerization Approaches in Oxazole Synthesis

Cycloisomerization reactions are atom-economical processes where a cyclic isomer is formed from an acyclic precursor without the loss of any atoms. wikipedia.org In oxazole synthesis, this strategy is prominently represented by the intramolecular cyclization of propargylamides or related structures. acs.orgacs.org These reactions are typically mediated by transition metal catalysts that activate the alkyne moiety towards nucleophilic attack by the amide oxygen. wikipedia.orgacs.org

A notable example is the gold(III) chloride-catalyzed cycloisomerization of N-propargylcarboxamides. This reaction proceeds under mild conditions to yield 2,5-disubstituted oxazoles. A key feature of this transformation is the direct observation of a 5-methylene-4,5-dihydrooxazole (an alkylidene oxazoline) intermediate, which subsequently isomerizes to the stable aromatic oxazole. acs.org Similarly, silver(I) catalysts can be employed for the cyclization of N-sulfonyl propargylamides and allenylamides to produce functionalized oxazoles. acs.orgnih.gov

| Substrate | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-propargylcarboxamides | AuCl₃ (5 mol%) | Dichloromethane (rt) or Acetonitrile (45 °C) | 2,5-Disubstituted oxazoles | acs.org |

| N-sulfonyl propargylamides | Silver(I) salts | Not specified | 4-(sulfonylmethyl)oxazoles | acs.orgnih.gov |

| Allenylamides | Silver(I) salts | Not specified | 5-vinyloxazoles | acs.org |

Metal-Catalyzed Synthetic Routes for Oxazoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles, by enabling novel bond formations and reaction pathways under mild conditions. Gold, copper, and silver catalysts are particularly effective in constructing the oxazole ring from various precursors.

Gold catalysts are renowned for their ability to activate alkynes. acs.orgrhhz.net In oxazole synthesis, gold catalysis is featured in several elegant transformations. One such method is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, which provides fully substituted oxazoles under mild conditions. nih.govscispace.comrsc.org This protocol is scalable and allows for further derivatization of the products. nih.govrsc.org Another key gold-catalyzed route is the cycloisomerization of N-propargylcarboxamides, as detailed in the previous section, which efficiently produces 2,5-disubstituted oxazoles. acs.org

Copper catalysts offer a cost-effective and versatile platform for synthesizing oxazole derivatives through various mechanisms. rsc.orgnih.govacs.orgacs.org A copper(I)-catalyzed tandem reaction has been developed for the synthesis of 4,5-difunctionalized oxazoles from readily available ethyl 2-isocyanoacetate and aldehydes, using molecular oxygen as the oxidant. rsc.org This process involves a cascade of cycloaddition and oxidative dehydrogenation/aromatization. rsc.org Other copper-catalyzed methods include:

Tandem Oxidative Cyclization : A highly efficient route to polysubstituted oxazoles from simple starting materials under mild conditions. nih.gov

Intramolecular C–O Coupling : A chemodivergent approach using phenylalanine derivatives to selectively form 2,4,5-trisubstituted oxazoles. acs.org

Aerobic Oxidative Annulation : A one-pot, solvent-free synthesis of 2,4,5-trisubstituted oxazoles from α-methylene ketones and benzylamines, mediated by a copper catalyst under an oxygen atmosphere. acs.org

| Reaction Type | Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Tandem Cycloaddition/Oxidation | CuBr | Isocyanoacetate, Aldehydes | Uses O₂ as oxidant, high atom-economy | rsc.org |

| Tandem Oxidative Cyclization | Copper catalyst | Readily available precursors | Mild conditions, efficient | nih.gov |

| Intramolecular C-O Coupling | Copper catalyst | Phenylalanine derivatives | Chemodivergent synthesis | acs.org |

| Aerobic Oxidative Annulation | CuI | α-Methylene ketones, Benzylamines | Solvent-free, uses O₂ | acs.org |

Silver catalysis provides unique pathways for oxazole synthesis, often involving oxidative cyclization mechanisms. A novel strategy involves the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.orgrsc.org This method constructs the oxazole ring by generating an acyl cation intermediate. rsc.orgrsc.org Another significant application of silver catalysis is the cyclization of propargylamides. The silver(I)-catalyzed reaction of N-sulfonyl propargylamides, for instance, proceeds via a rsc.orgrsc.org rearrangement and highly regioselective migration of the sulfonyl group to afford functionalized oxazoles. acs.orgnih.gov

Advanced and Sustainable Synthetic Methodologies for 4-(2-Methylpropyl)-1,3-oxazol-2-amine and Analogous 2-Aminooxazoles

The synthesis of 2-aminooxazoles, including analogs of 4-(2-methylpropyl)-1,3-oxazol-2-amine, has evolved to incorporate advanced and sustainable methods that offer improvements in efficiency, safety, and environmental impact over traditional techniques. These modern strategies focus on reducing reaction times, minimizing waste, and simplifying complex procedures.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of oxazole rings. ijpsonline.comresearchgate.netresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. acs.org

The synthesis of 2-aminooxazole derivatives can be effectively achieved by irradiating a mixture of an appropriate α-bromo ketone and urea or its derivatives in a high-boiling polar solvent like dimethylformamide (DMF). ijpsonline.com For instance, the reaction between a substituted 2-bromoacetophenone (B140003) and urea proceeds efficiently under microwave conditions. ijpsonline.com Research has shown that reaction times can be drastically shortened from hours to mere minutes. acs.orgresearchgate.net For example, the synthesis of 4-(p-tolyl)oxazol-2-amine from the corresponding α-bromoacetophenone and urea in DMF at 120°C was completed in just 3 minutes, yielding 56%. acs.orgnih.gov This is a substantial improvement over conventional heating, which might require several hours to achieve a similar yield. acs.org

The choice of solvent is crucial in microwave-assisted synthesis. While DMF is commonly used, N-methylpyrrolidone (NMP) has also been investigated. researchgate.netnih.gov However, purification of the final product from NMP has been reported to be more problematic compared to reactions conducted in DMF. researchgate.netnih.gov

The table below summarizes findings from various studies on the microwave-assisted synthesis of 2-aminooxazole derivatives.

| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-bromo-p-tolylacetophenone + Urea | DMF | 80 | 15 | 53 | acs.orgnih.gov |

| α-bromo-p-tolylacetophenone + Urea | DMF | 120 | 3 | 56 | acs.orgnih.gov |

| α-bromo-p-tolylacetophenone + Urea | NMP | 80 | 15 | 50 | researchgate.netnih.gov |

| α-bromo-p-tolylacetophenone + Urea | NMP | 120 | 3 | 45 | researchgate.netnih.gov |

| Aromatic Ketone + Urea + Iodine | None (Open Vessel) | 140 | 10 | Not Specified | ijpsonline.comresearchgate.net |

One-Pot Reaction Strategies for Oxazol-2-amine Synthesis

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediate compounds. researchgate.net This approach enhances efficiency, reduces solvent usage and waste, and saves time and resources. For the synthesis of oxazol-2-amines and related heterocycles, one-pot strategies often involve the in situ generation of a key intermediate, such as an α-haloketone, which then reacts with a nucleophile like urea or thiourea (B124793) to form the heterocyclic ring. rsc.orgrsc.org

A common one-pot method for analogous 2-aminothiazoles, which can be adapted for 2-aminooxazoles, involves the reaction of a ketone, a halogenating agent, and a source of the amino group (e.g., urea) in the presence of a catalyst. rsc.org For example, a ketone can be halogenated in situ using an N-halo reagent, followed by condensation with urea to yield the 2-aminooxazole. rsc.org This circumvents the need to synthesize, purify, and handle lachrymatory α-haloketones separately.

Green Chemistry Principles in the Synthesis of 4-(2-Methylpropyl)-1,3-oxazol-2-amine Analogues

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like 2-aminooxazoles to minimize environmental impact. ijpsonline.com Key aspects include the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted synthesis is itself a green chemistry approach due to its energy efficiency and reduction in reaction times. researchgate.netresearchgate.net Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol is a primary goal. rsc.org For example, an FeCl3-catalyzed tandem reaction for the synthesis of 2-aminobenzothiazoles has been successfully performed in water, offering an environmentally friendly route that allows for the recovery and recycling of the reaction medium. rsc.org

The replacement of toxic reagents with safer alternatives is another core principle. In the synthesis of related heterocycles, the toxic reagent iodine (I2) has been successfully replaced with trichloroisocyanuric acid (TCCA), a safer and more sustainable halogen source for the in situ α-halogenation of ketones. rsc.org

The use of heterogeneous and recyclable catalysts, such as magnetic nanoparticles or silica-supported catalysts, aligns with green chemistry principles by simplifying product purification and reducing waste. rsc.orgfrontiersin.org These catalysts can be easily separated from the reaction mixture, often by simple filtration or magnetic decantation, and reused multiple times without significant loss of activity. rsc.orgmdpi.com

Regioselectivity and Stereochemical Considerations in 4-(2-Methylpropyl)-1,3-oxazol-2-amine Synthesis

The synthesis of substituted oxazoles, including 4-(2-methylpropyl)-1,3-oxazol-2-amine, requires careful control over regioselectivity and stereochemistry, particularly when chiral centers are present or can be formed.

Regioselectivity in the standard Hantzsch-type synthesis of 2-aminooxazoles (reaction of an α-haloketone with urea) is generally well-defined. The nitrogen atoms of urea attack the carbonyl carbon of the α-haloketone, and the oxygen atom of the ketone ultimately becomes the ring oxygen of the oxazole. The substitution pattern is therefore directed by the structure of the starting α-haloketone. For 4-(2-methylpropyl)-1,3-oxazol-2-amine, this would typically require 1-bromo-4-methyl-2-pentanone as the starting material.

However, in more complex syntheses or multicomponent reactions, regioselectivity can become a significant issue. frontiersin.org The presence of multiple nucleophilic or electrophilic sites on the reactants can lead to the formation of isomeric products. frontiersin.org The choice of catalyst and reaction conditions can be crucial in directing the reaction towards the desired regioisomer.

Stereochemical considerations are paramount when the substituents on the oxazole ring create a chiral center. The 2-methylpropyl group at the C4 position of the target compound does not, by itself, make the C4 carbon chiral. However, if the synthesis starts with a chiral precursor or if a reaction introduces a chiral center elsewhere in the molecule, preserving or controlling that stereochemistry is essential.

Theoretical studies on the formation of 2-aminooxazole have shown that the initial reaction between glycolaldehyde (B1209225) and cyanamide (B42294) can proceed through different stereoisomeric pathways to form carbinolamine intermediates. researchgate.net The subsequent cyclization and dehydration steps determine the final structure. Although this prebiotic model is simpler than the synthesis of the title compound, it highlights that stereoisomers can arise early in the reaction sequence. researchgate.net

In the context of drug development, where many biological targets like enzymes and receptors are chiral, the different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic profiles. nih.gov Therefore, if a chiral analog of 4-(2-methylpropyl)-1,3-oxazol-2-amine were to be synthesized, controlling the stereochemistry would be critical. This often involves using enantiomerically pure starting materials or employing asymmetric synthesis methods.

Purification and Yield Optimization for Related Oxazol-2-amine Compounds

Achieving high purity and maximizing the yield of the final product are critical aspects of any synthetic strategy. For 2-aminooxazole compounds, optimization involves a systematic study of reaction parameters and the development of efficient purification protocols.

Yield Optimization is often achieved by fine-tuning reaction conditions such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. nih.gov For instance, in the development of a two-step synthesis for N,4-diaryl-2-aminooxazoles, both the initial condensation and the subsequent Buchwald-Hartwig cross-coupling steps were optimized. researchgate.netnih.gov For the condensation of α-bromoacetophenone with urea, parameters like the solvent (e.g., DMF vs. NMP vs. DMSO) and temperature were varied, with microwave heating at 120°C in DMF for 3 minutes providing the optimal yield. researchgate.netnih.gov

For the subsequent cross-coupling reaction, various palladium catalysts, ligands, and bases were screened to maximize the yield of the N-arylated product. The results of such optimization studies are often presented in tabular form to compare the effectiveness of different conditions.

| Catalyst System | Base | Yield (%) |

|---|---|---|

| X-Phos Pd G2 | t-BuONa | 50 |

| X-Phos Pd G2 | K3PO4 | 37 |

| S-Phos Pd G2 | K2CO3 | 0 |

| DavePhos/Pd(OAc)2 | Cs2CO3 | 8 |

For related basic heterocycles like 2-aminothiazole (B372263), specialized purification methods have been developed. One such method involves precipitating the compound from an aqueous solution by reacting it with sulfur dioxide to form a relatively insoluble bisulfite adduct. google.com This adduct can be isolated by filtration, washed to remove impurities, and then decomposed to regenerate the pure 2-aminothiazole. google.com While not directly reported for 4-(2-methylpropyl)-1,3-oxazol-2-amine, such chemical purification strategies could potentially be adapted for oxazole analogs.

Spectroscopic and Structural Elucidation of 4 2 Methylpropyl 1,3 Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 4-(2-Methylpropyl)-1,3-oxazol-2-amine can be determined.

The ¹H NMR spectrum of 4-(2-Methylpropyl)-1,3-oxazol-2-amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The isobutyl group will show a characteristic pattern: a doublet for the six equivalent methyl protons (H-4'), a multiplet for the methine proton (H-3'), and a doublet for the methylene (B1212753) protons (H-1'). The oxazole (B20620) ring will display a singlet for the proton at the C5 position (H-5). The amine group protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on data from analogous 2-aminooxazole structures, the proton on the oxazole ring (H-5) is anticipated to be in the aromatic region, likely deshielded by the ring's electronegative atoms. scienceopen.com The signals for the isobutyl group will be in the typical aliphatic region.

Table 1: Predicted ¹H NMR Data for 4-(2-Methylpropyl)-1,3-oxazol-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 (oxazole ring) | ~6.5 - 7.0 | s (singlet) | N/A | 1H |

| NH₂ (amine) | ~5.0 - 6.0 | br s (broad singlet) | N/A | 2H |

| H-1' (CH₂) | ~2.3 - 2.5 | d (doublet) | ~7.0 | 2H |

| H-3' (CH) | ~1.8 - 2.0 | m (multiplet) | ~6.8 | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The oxazole ring carbons are expected to resonate at lower field due to the influence of the heteroatoms. Specifically, the C2 carbon, bonded to two nitrogen atoms, will be the most deshielded, followed by the C4 and C5 carbons. scienceopen.com The carbons of the isobutyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 4-(2-Methylpropyl)-1,3-oxazol-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NH₂) | ~160 - 162 |

| C4 (C-isobutyl) | ~130 - 135 |

| C5 (CH) | ~125 - 128 |

| C1' (CH₂) | ~30 - 35 |

| C3' (CH) | ~28 - 32 |

Note: Predicted values are based on data from 2-aminooxazole and related alkyl-substituted heterocycles. Actual experimental values may vary.

To confirm the assignments made from ¹H and ¹³C NMR, two-dimensional (2D) NMR techniques would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms, definitively linking the signals of H-5, H-1', H-3', and H-4' to their corresponding carbon atoms (C5, C1', C3', and C4').

A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity of the isobutyl group to the oxazole ring. For instance, correlations would be expected between the H-1' protons and the C4 and C5 carbons of the oxazole ring, and between the H-5 proton and the C4 carbon, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of 4-(2-Methylpropyl)-1,3-oxazol-2-amine are expected to show characteristic absorption bands.

The most prominent features in the IR spectrum would include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group. researchgate.netresearchgate.net

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the isobutyl group.

C=N and C=C stretching: Strong absorptions between 1630 and 1690 cm⁻¹ are characteristic of the C=N stretching of the oxazole ring. scribd.com Ring C=C stretching vibrations are also expected in this region.

N-H bending: A bending vibration for the NH₂ group is expected around 1600-1650 cm⁻¹.

C-O stretching: A band corresponding to the C-O-C stretching of the oxazole ring should appear in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 4-(2-Methylpropyl)-1,3-oxazol-2-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=N Stretch (ring) | 1630 - 1690 | Strong |

| N-H Bend | 1600 - 1650 | Medium |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-(2-Methylpropyl)-1,3-oxazol-2-amine (molecular formula: C₇H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. In high-resolution mass spectrometry (HRMS), this would allow for the confirmation of the elemental composition.

The fragmentation of 2-aminooxazole derivatives in electron ionization (EI) mass spectrometry often involves characteristic losses. scribd.com Key fragmentation pathways for 4-(2-Methylpropyl)-1,3-oxazol-2-amine could include:

Loss of an isobutyl radical: Cleavage of the bond between the oxazole ring and the isobutyl group, leading to a significant fragment ion.

Loss of a propyl radical: A McLafferty-type rearrangement could lead to the loss of propene from the isobutyl group.

Ring fragmentation: The oxazole ring itself can undergo cleavage, leading to the loss of small neutral molecules like CO, HCN, or isocyanic acid (HNCO). scribd.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the isobutyl group.

The presence of a nitrogen atom means the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₉]⁺ |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Crystallography for Solid-State Structural Determination

Key structural features that could be elucidated include:

Planarity of the oxazole ring: The analysis would confirm the expected planarity of the five-membered heterocyclic ring.

Conformation of the isobutyl group: The preferred orientation of the flexible isobutyl side chain relative to the oxazole ring could be determined.

Intermolecular interactions: Crucially, X-ray crystallography would reveal the hydrogen bonding network in the crystal lattice. It is anticipated that the amine group would act as a hydrogen bond donor, and the ring nitrogen and oxygen atoms could act as acceptors, leading to the formation of dimers or extended chains. uq.edu.aunih.gov These interactions are vital for understanding the solid-state packing and physical properties of the compound.

While a crystal structure for the title compound is not available, studies on similar heterocyclic molecules, such as 2-aminothiazole (B372263) derivatives, have shown the formation of hydrogen-bonded dimers as a common structural motif. uq.edu.au

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 4-(2-Methylpropyl)-1,3-oxazol-2-amine, the primary chromophore is the 2-amino-1,3-oxazole ring system. The electronic transitions are associated with the π-electrons of the C=C and C=N double bonds within the heterocyclic ring, as well as the non-bonding (n) electrons on the nitrogen and oxygen atoms. The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the amino nitrogen can participate in resonance with the oxazole ring, influencing the energy of the molecular orbitals.

Detailed experimental UV-Visible spectroscopic data for 4-(2-Methylpropyl)-1,3-oxazol-2-amine is not extensively available in peer-reviewed literature. However, significant insights can be drawn from studies on the parent compound, 2-aminooxazole (2AO). Research on 2AO has provided the first room-temperature UV absorption spectra for this fundamental structure, which is crucial for understanding the electronic behavior of its derivatives. researchgate.netarxiv.org

The principal electronic transitions expected for the 2-aminooxazole chromophore are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the oxazole ring is primarily responsible for these transitions.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These absorptions are generally much weaker in intensity than π → π* transitions.

Studies on the parent 2-aminooxazole have identified its UV absorption in the range of 120-250 nm. researchgate.netarxiv.org The photodegradation of 2AO has also been investigated using photons in the 215-285 nm range, indicating significant electronic absorption in this region of the UV spectrum. researchgate.net

The presence of the 4-(2-methylpropyl) group on the oxazole ring is expected to have a modest influence on the electronic spectrum compared to the unsubstituted 2-aminooxazole. Alkyl groups are known to cause small shifts in the absorption maximum (λmax) and changes in molar absorptivity (ε). Typically, an alkyl substituent can cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to hyperconjugation and inductive effects, which can subtly alter the energy levels of the molecular orbitals involved in the electronic transitions.

While specific experimental values for 4-(2-Methylpropyl)-1,3-oxazol-2-amine are not documented, the table below presents the foundational data for the core chromophore, 2-aminooxazole, which serves as the basis for understanding the electronic transitions in its alkyl-substituted derivatives.

Table 1: UV Absorption Data for the 2-Aminooxazole Chromophore

| Compound Name | Absorption Range (nm) | Type of Transitions | Reference |

| 2-Aminooxazole | 120-250 | π → π* and n → π* | researchgate.netarxiv.org |

This interactive table summarizes the known UV absorption characteristics of the parent 2-aminooxazole chromophore.

Further detailed research, including both experimental measurements and theoretical calculations (such as Time-Dependent Density Functional Theory, TD-DFT), would be necessary to precisely determine the λmax, molar absorptivity, and specific orbital contributions for the electronic transitions of 4-(2-Methylpropyl)-1,3-oxazol-2-amine.

Computational and Theoretical Investigations of 4 2 Methylpropyl 1,3 Oxazol 2 Amine

Quantum Chemical Methodologies Applied to Oxazol-2-amines.irjweb.comresearchgate.netresearchgate.netresearchgate.netnih.govorganic-chemistry.orgwikipedia.orgacs.orgnih.govnih.gov

Quantum chemical methods are fundamental in the study of oxazol-2-amines, offering a microscopic perspective on their chemical nature. These theoretical calculations are essential for interpreting experimental data and predicting the behavior of these molecules. irjweb.comnih.gov

Density Functional Theory (DFT) Calculations.irjweb.comresearchgate.netresearchgate.netresearchgate.netnih.govwikipedia.orgnih.govnih.govresearchgate.net

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the properties of oxazole (B20620) derivatives due to its balance of computational cost and accuracy. irjweb.com The B3LYP functional combined with basis sets like 6-311G++(d,p) is commonly employed for these types of calculations. irjweb.comirjweb.com

A primary step in the computational analysis of 4-(2-Methylpropyl)-1,3-oxazol-2-amine is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. irjweb.comresearchgate.net For instance, in related oxazole derivatives, DFT calculations have been used to reproduce crystal structures with high accuracy. researchgate.netsemanticscholar.org

Electronic structure analysis follows geometry optimization, providing insights into the distribution of electrons within the molecule. A critical aspect of this is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital for understanding the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

Table 1: Representative Calculated Electronic Properties for an Oxazol-2-amine Derivative using DFT

| Parameter | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| Energy Gap (ΔE) (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for a molecule like 4-(2-Methylpropyl)-1,3-oxazol-2-amine based on findings for similar compounds.

DFT calculations are also instrumental in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for forecasting UV-Vis absorption spectra, which can help in understanding the electronic transitions within the molecule. nih.govresearchgate.netnih.gov The inclusion of solvent effects in these calculations often leads to more accurate predictions of excitation energies. nih.govresearchgate.netnih.gov

Furthermore, DFT can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By comparing the calculated NMR data with experimental spectra, the structural assignments of complex molecules can be confirmed. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for 4-(2-Methylpropyl)-1,3-oxazol-2-amine

| Spectroscopic Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax) (nm) | 285 |

| ¹³C NMR Chemical Shift (C2) (ppm) | 160.5 |

| ¹H NMR Chemical Shift (NH₂) (ppm) | 5.8 |

Note: These values are for illustrative purposes and represent the type of data that can be generated through DFT calculations.

DFT provides a suite of descriptors that help in predicting the reactivity of molecules. Global reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. irjweb.comirjweb.com These descriptors offer a quantitative measure of the molecule's tendency to participate in chemical reactions. irjweb.comnih.gov For example, a lower value for global hardness suggests a higher reactivity. irjweb.com

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This information is crucial for understanding the regioselectivity of chemical reactions involving 4-(2-Methylpropyl)-1,3-oxazol-2-amine.

Ab Initio Methods for High-Accuracy Calculations.nih.govwikipedia.orgnih.gov

For situations requiring higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be utilized. researchgate.net While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of molecular properties. researchgate.net They are often used as a benchmark to assess the performance of different DFT functionals for a particular class of molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis.nih.govsemanticscholar.org

While quantum chemical methods provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. researchgate.net MD simulations can be used to explore the conformational landscape of flexible molecules like 4-(2-Methylpropyl)-1,3-oxazol-2-amine. By simulating the movement of atoms over time, it is possible to identify the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape can influence its interactions with other molecules. researchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways for Oxazol-2-amine Formation

The synthesis of 2-aminooxazoles can be achieved through various synthetic routes, and theoretical studies are crucial for understanding the underlying mechanisms, identifying key intermediates, and determining the most energetically favorable pathways. While specific theoretical studies on the formation of 4-(2-methylpropyl)-1,3-oxazol-2-amine are not extensively documented in the public domain, the general mechanisms for the formation of the oxazol-2-amine scaffold have been investigated, providing a framework for its theoretical analysis.

One common pathway for the synthesis of oxazol-2-amines involves the cyclization of α-amino ketones with isothiocyanates. researchgate.net A theoretical investigation into this type of reaction would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. These studies would elucidate the transition states and intermediates involved in the sequential addition and subsequent desulfurative cyclization. researchgate.net

Another potential synthetic route that could be theoretically modeled is the reaction of α-haloketones with urea (B33335) or its derivatives. This method, a variation of the Bredereck reaction, could also be computationally investigated to understand the cyclization and dehydration steps leading to the 2-aminooxazole ring. ijpsonline.com

Key aspects that would be investigated in a theoretical study of the formation of 4-(2-methylpropyl)-1,3-oxazol-2-amine include:

Reaction Energetics: Calculation of the activation energies for different proposed steps to identify the rate-determining step.

Intermediate Stability: Assessment of the stability of any intermediates, such as thiourea (B124793) derivatives in the reaction with isothiocyanates. researchgate.net

Solvent Effects: Modeling the reaction in different solvents to understand their influence on the reaction pathway and yields.

Catalyst Role: If a catalyst is employed, computational studies can help to elucidate its precise role in lowering the activation energy barriers.

The insights gained from these theoretical studies are invaluable for optimizing reaction conditions, improving yields, and designing more efficient synthetic strategies for 4-(2-methylpropyl)-1,3-oxazol-2-amine and its derivatives.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery and development, helping to identify compounds with favorable pharmacokinetic profiles. japtronline.com For 4-(2-methylpropyl)-1,3-oxazol-2-amine, a range of computational models can be used to predict its ADME properties. These predictions are based on the molecule's physicochemical characteristics, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

A typical in silico ADME assessment for 4-(2-methylpropyl)-1,3-oxazol-2-amine would include the evaluation of several key parameters, often guided by established rules such as Lipinski's Rule of Five, which helps to predict the drug-likeness of a molecule. nih.gov

Below is a table summarizing the types of ADME properties that would be computationally predicted for 4-(2-methylpropyl)-1,3-oxazol-2-amine, along with their significance.

Furthermore, computational tools can predict the potential for the compound to be a substrate or inhibitor of important drug transporters like P-glycoprotein. frontiersin.org The metabolic fate of the molecule can also be investigated by predicting which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes.

These in silico ADME predictions for 4-(2-methylpropyl)-1,3-oxazol-2-amine would provide a comprehensive, albeit preliminary, pharmacokinetic profile. This information is crucial for prioritizing it for further experimental testing and for guiding any necessary structural modifications to improve its drug-like properties.

Biological Target Identification and Mechanistic Elucidation for 4 2 Methylpropyl 1,3 Oxazol 2 Amine Analogues

In Vitro Approaches for Target Deconvolution

A range of in vitro methodologies can be leveraged to identify the direct and indirect molecular targets of novel bioactive compounds like the analogues of 4-(2-Methylpropyl)-1,3-oxazol-2-amine. These approaches can be broadly categorized into affinity-based methods, which require chemical modification of the small molecule, and label-free methods, which assess target engagement in a more native state. nih.gov

Affinity-Based Chemical Proteomics Strategies

Affinity-based chemical proteomics is a widely used strategy for target identification that relies on the specific interaction between a small molecule and its protein target(s). nih.govrsc.org The core principle involves chemically modifying the small molecule of interest—in this case, an analogue of 4-(2-Methylpropyl)-1,3-oxazol-2-amine—to incorporate a linker and a reporter tag (e.g., biotin) or to enable immobilization on a solid support like agarose (B213101) beads. nih.govrsc.org This modified compound, or "probe," is then used to "fish" for its binding partners from a complex biological sample, such as a cell lysate. nih.gov

The general workflow involves incubating the affinity probe with the cell lysate, allowing for the formation of probe-target complexes. Following incubation, extensive washing steps are performed to remove non-specifically bound proteins. The specifically bound proteins are then eluted and identified using high-resolution mass spectrometry. nih.govnih.gov A variation of this technique is photo-affinity labeling, where the probe also contains a photoreactive group. nih.gov Upon UV irradiation, this group forms a covalent bond with the target protein, providing a more robust link for subsequent purification and identification. nih.gov

For a hypothetical 4-(2-Methylpropyl)-1,3-oxazol-2-amine analogue, a probe could be designed by attaching a linker arm with a terminal biotin (B1667282) tag to a position on the molecule determined not to be critical for its biological activity. This probe would then be immobilized on streptavidin-coated beads and incubated with cell lysate. Potential protein targets would be identified by mass spectrometry analysis of the eluted proteins.

| Protein ID (UniProt) | Protein Name | Function | Fold Enrichment (Probe vs. Control) |

|---|---|---|---|

| P04637 | Tumor protein p53 | Transcription factor, tumor suppressor | 15.2 |

| P15056 | Cyclin-dependent kinase 2 (CDK2) | Cell cycle regulation | 12.8 |

| P00533 | Epidermal growth factor receptor (EGFR) | Receptor tyrosine kinase, signaling | 9.5 |

| P08684 | Glucocorticoid receptor | Nuclear receptor, transcription factor | 7.1 |

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. frontiersin.org Unlike traditional affinity probes that bind to proteins regardless of their functional state, activity-based probes (ABPs) are designed to covalently bind to the active sites of specific enzyme classes. consensus.appannualreviews.org An ABP typically consists of a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue, a binding group that directs the probe to a particular enzyme family, and a reporter tag for detection and enrichment. consensus.appnih.gov

This technique is particularly well-suited for identifying targets of enzyme inhibitors. In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest (e.g., a 4-(2-Methylpropyl)-1,3-oxazol-2-amine analogue) before treatment with a broad-spectrum ABP targeting a specific enzyme class, such as serine hydrolases or kinases. nih.gov If the inhibitor binds to the active site of a target enzyme, it will block the subsequent labeling by the ABP. The protein targets can then be identified by quantifying the reduction in probe labeling via mass spectrometry. nih.govnih.gov This approach allows for the simultaneous assessment of inhibitor potency and selectivity against numerous enzymes in a complex environment. nih.gov

| Kinase Target | Probe Labeling Ratio (Analogue / DMSO) | Interpretation |

|---|---|---|

| AKT1 | 0.15 | Strong Target Engagement |

| MAPK1 | 0.89 | No Significant Engagement |

| AURKB | 0.21 | Strong Target Engagement |

| GSK3B | 0.95 | No Significant Engagement |

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a label-free method for identifying drug targets by observing changes in the thermal stability of proteins upon ligand binding. chomixbio.comresearchgate.net The principle is based on the observation that when a small molecule binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). chomixbio.comnih.gov The TPP workflow involves treating intact cells or cell lysates with the compound of interest or a vehicle control. The samples are then heated across a range of temperatures, and the aggregated, denatured proteins are separated from the soluble fraction. nih.govspringernature.com Quantitative mass spectrometry is used to determine the amount of each soluble protein at each temperature point, allowing for the generation of a "melting curve" for thousands of proteins simultaneously. nih.gov A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction. consensus.appresearchgate.net A key advantage of TPP is that it does not require any modification of the small molecule, thus ensuring that the observed interactions are not artifacts of a chemical tag. chomixbio.com

| Protein ID (UniProt) | Protein Name | ΔTm (°C) with Analogue | p-value |

|---|---|---|---|

| P35968 | Mitogen-activated protein kinase 14 (p38α) | +4.2 | <0.001 |

| Q13541 | Serine/threonine-protein kinase PIM1 | +3.8 | <0.001 |

| P42336 | Casein kinase II subunit alpha | -0.2 | 0.85 |

| P62258 | 14-3-3 protein beta/alpha | +2.5 | 0.005 |

Expression Cloning-Based Methods

Expression cloning techniques identify protein targets by screening large libraries of expressed proteins for their ability to bind to a small molecule. technologynetworks.comnih.gov Common platforms include phage display, mRNA display, and yeast three-hybrid systems. technologynetworks.com In a phage display screen, for example, a library of bacteriophages is engineered so that each phage displays a different protein or peptide from a cDNA library on its surface. nih.gov This library is then panned against an immobilized version of the small molecule (e.g., a 4-(2-Methylpropyl)-1,3-oxazol-2-amine analogue). Phages that display proteins capable of binding the molecule are captured, while non-binders are washed away. The captured phages are then eluted, amplified in bacteria, and subjected to further rounds of selection to enrich for the strongest binders. Finally, the DNA from the enriched phage population is sequenced to identify the protein targets. technologynetworks.com This method is advantageous when the target protein may be of low abundance or difficult to purify. nih.gov

| Gene Symbol | Protein Name | Round 1 Phage Count | Round 3 Phage Count | Enrichment Factor |

|---|---|---|---|---|

| HSP90AA1 | Heat shock protein 90-alpha | 15 | 4,500 | 300x |

| PARP1 | Poly [ADP-ribose] polymerase 1 | 8 | 2,100 | 262.5x |

| ALB | Serum albumin | 50 | 150 | 3x |

| ACTB | Actin, cytoplasmic 1 | 45 | 95 | 2.1x |

Protein Microarray Techniques

Protein microarrays offer a high-throughput platform for identifying small molecule-protein interactions. nih.govcreative-biolabs.com These arrays consist of thousands of individual, purified proteins spotted onto a solid surface, such as a glass slide, in a defined pattern. nih.govspandidos-publications.com To identify the targets of a 4-(2-Methylpropyl)-1,3-oxazol-2-amine analogue, the compound would be labeled with a fluorescent tag. This labeled probe is then incubated with the protein microarray. technologynetworks.com After washing away the unbound probe, the array is scanned with a laser to detect fluorescence. The spots that light up correspond to proteins that have bound to the analogue. technologynetworks.com The identity of the protein at each fluorescent spot is known based on its position on the grid. This approach allows for the rapid screening of a compound against a large portion of the proteome in a single experiment, making it a powerful tool for initial target discovery. nih.govnih.gov

| Protein Array Coordinate | Protein Target | Signal-to-Noise Ratio (SNR) | Potential Relevance |

|---|---|---|---|

| A12 | Carbonic Anhydrase II | 25.6 | Metabolic enzyme |

| C45 | B-cell lymphoma 2 (Bcl-2) | 18.2 | Apoptosis regulator |

| H08 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 15.9 | Angiogenesis signaling |

| P21 | Tubulin alpha-1A chain | 8.3 | Cytoskeletal protein |

Genetic Screening Methods (e.g., RNAi/CRISPR)

| Gene Symbol | Gene Name | Enrichment Score | Function |

|---|---|---|---|

| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | 8.5 | Signaling kinase |

| STING1 | Stimulator of interferon genes | 7.9 | Innate immunity signaling |

| SLC2A1 | Solute carrier family 2 member 1 | 6.2 | Glucose transporter |

| CES1 | Carboxylesterase 1 | 5.8 | Metabolizing enzyme |

Biochemical Characterization of Target Interactions

A fundamental step in understanding the pharmacological effects of 4-(2-methylpropyl)-1,3-oxazol-2-amine analogues is the detailed biochemical characterization of their interactions with putative biological targets. This involves a suite of in vitro assays designed to quantify the affinity and kinetics of these interactions and to elucidate the downstream molecular consequences.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Many small molecules exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition kinetics studies are therefore crucial for characterizing the potency and mechanism of action of 4-(2-methylpropyl)-1,3-oxazol-2-amine analogues that are found to be enzyme inhibitors. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and the enzyme's substrate.

The data generated from these experiments allow for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Furthermore, by analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, the mechanism of inhibition can be determined. This can reveal whether an analogue acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, providing valuable insights into how it interacts with the enzyme.

For instance, in a study of 2-aminooxazole derivatives as potential antitubercular agents, their inhibitory activity against a key bacterial enzyme would be characterized. The results of such a study could be summarized in the following table:

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

| Analogue 1 | Mycobacterial Enzyme X | 5.2 | Competitive |

| Analogue 2 | Mycobacterial Enzyme X | 2.8 | Non-competitive |

| Analogue 3 | Mycobacterial Enzyme Y | 10.5 | Uncompetitive |

This table presents hypothetical data for illustrative purposes.

Receptor Binding Assays

When the putative target of a 4-(2-methylpropyl)-1,3-oxazol-2-amine analogue is a receptor, receptor binding assays are employed to quantify the affinity of the compound for its target. These assays are typically performed using cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.

The principle of these assays is competition: the unlabeled analogue competes with the labeled ligand for binding to the receptor. By measuring the displacement of the labeled ligand at various concentrations of the analogue, the binding affinity of the analogue can be determined. This is often expressed as the inhibition constant (Ki), which represents the concentration of the analogue required to occupy 50% of the receptors.

For example, a study investigating the interaction of 2-amino-3-triazolpropanoic acid derivatives with the NMDA receptor glycine (B1666218) site could yield the following binding affinities:

| Compound | Receptor Subtype | Ki (nM) |

| Analogue A | GluN1/GluN2A | 150 |

| Analogue B | GluN1/GluN2B | 85 |

| Analogue C | GluN1/GluN2C | 45 |

This table is based on the principles of receptor binding assays and uses hypothetical data for illustrative purposes.

Identification of Molecular Pathways Modulated by Oxazol-2-amines

Beyond direct interaction with a target protein, it is essential to understand the broader impact of 4-(2-methylpropyl)-1,3-oxazol-2-amine analogues on cellular signaling pathways. Techniques such as Western blotting, quantitative polymerase chain reaction (qPCR), and proteomic or transcriptomic profiling are used to identify and quantify changes in the levels and activation states of proteins and genes downstream of the target.

For example, if an analogue is found to inhibit a specific kinase, researchers would investigate the phosphorylation status of known substrates of that kinase. A 2-aminothiazole-derived Cdk4/6 selective inhibitor, for instance, would be expected to decrease the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of Cdk4/6. nih.gov This, in turn, would lead to the inhibition of E2F-dependent transcription and induce a G1 phase cell-cycle arrest. nih.gov By mapping these molecular changes, a comprehensive picture of the compound's mechanism of action within the cellular context can be constructed.

Phenotypic Screening Followed by Target Deconvolution

Phenotypic screening is a powerful approach for discovering bioactive compounds without a priori knowledge of their molecular target. criver.comenamine.net In this strategy, libraries of compounds, which can include 4-(2-methylpropyl)-1,3-oxazol-2-amine analogues, are tested for their ability to induce a specific, disease-relevant phenotype in cells or whole organisms. criver.comnih.gov This could be, for example, the inhibition of cancer cell proliferation, the killing of a pathogenic bacterium, or the reversal of a disease-related cellular morphology.

Once a "hit" compound that produces the desired phenotype is identified, the next critical and often challenging step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. criver.comnih.govdrughunter.comnih.gov Several methods can be employed for target deconvolution:

Affinity Chromatography: The bioactive analogue is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

Genetic Approaches: Techniques such as shRNA or CRISPR-Cas9 screening can be used to identify genes whose knockdown or knockout mimics or reverses the phenotype induced by the compound. This can point towards the target or key components of the pathway in which the target is involved.

Computational Approaches: The chemical structure of the hit compound can be used to search databases of known drugs and their targets to identify potential candidates.

For example, a phenotypic screen of a 2-aminooxazole library for antitubercular activity could identify several potent hits. nih.govresearchgate.netscispace.com Target deconvolution efforts would then be initiated to determine the mycobacterial proteins that these compounds inhibit to exert their bactericidal or bacteriostatic effects.

In Vitro Evolution Studies for Target Identification

In vitro evolution, also known as laboratory evolution or experimental evolution, is a powerful technique for identifying the molecular targets of antimicrobial or anticancer compounds. The underlying principle is that organisms or cells that develop resistance to a drug often do so through mutations in the gene encoding the drug's target.

In a typical in vitro evolution experiment, a population of cells (e.g., bacteria or cancer cells) is exposed to increasing concentrations of the bioactive 4-(2-methylpropyl)-1,3-oxazol-2-amine analogue over a prolonged period. This selective pressure favors the survival and proliferation of cells that acquire resistance-conferring mutations.

Once resistant clones are isolated, their genomes are sequenced and compared to the genome of the original, sensitive parental strain. Mutations that are consistently found in multiple independently evolved resistant clones, particularly those that lead to amino acid changes in a specific protein, are strong candidates for being in the drug's target. mdpi.com For instance, the identification of resistance determinants for an antileishmanial oxaborole series was achieved through in vitro resistance selection, leading to the identification of the putative drug target. mdpi.com This approach can be invaluable for validating a proposed target or for identifying novel targets for which there was no prior hypothesis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Methylpropyl)-1,3-oxazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Microwave-assisted synthesis is a validated approach for oxazole derivatives. For example, heating 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in DMF at 433 K for 10 min under microwave irradiation yields 81% of the target oxazole compound . Key parameters include solvent choice (DMF enhances reaction rates), temperature control, and stoichiometric ratios. Refluxing with polar aprotic solvents (e.g., DMF, DMSO) is recommended to avoid side reactions. Post-synthesis purification via recrystallization (e.g., DCM/EtOH 95:5) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-(2-Methylpropyl)-1,3-oxazol-2-amine?

- Methodological Answer :

- 1H/13C NMR : Resolve signals for the oxazole ring (e.g., C2-amine at δ ~160 ppm in 13C NMR) and isobutyl substituents (δ ~1.0–2.5 ppm for methyl groups) .

- FTIR : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and C=N/C-O vibrations (~1650–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme Inhibition : Test against kinases (e.g., p38αMAP) using fluorescence-based assays, noting IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-(2-Methylpropyl)-1,3-oxazol-2-amine derivatives?

- Methodological Answer :

- Data Collection : Use a CAD-4 diffractometer (CuKα radiation, λ = 1.54178 Å) at 193 K to minimize thermal motion .

- Refinement : SHELXL refines hydrogen bonding networks (e.g., NH₂→N hydrogen bonds with lengths 1.99–2.03 Å) and dihedral angles (e.g., 35.72° between oxazole and fluorophenyl rings) .

- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>10:1) to ensure model accuracy .

Q. What strategies address contradictory bioactivity data across studies for oxazole derivatives?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .

- SAR Analysis : Compare substituent effects (e.g., 2-methylpropyl vs. 4-fluorophenyl) on activity to identify pharmacophores .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from peer-reviewed studies to isolate confounding variables .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., p38αMAP kinase; PDB ID 1OUY) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.